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Compound of Interest

Compound Name:
N,N'-Bis(3-

triethoxysilylpropyl)thiourea

Cat. No.: B1231898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N,N'-Bis(3-triethoxysilylpropyl)thiourea. Due to the limited availability of directly published,

comprehensive spectral datasets for this specific compound, this guide presents a compilation

of characteristic spectroscopic data for closely related and structurally similar compounds. This

information serves as a valuable reference for the identification and characterization of N,N'-
Bis(3-triethoxysilylpropyl)thiourea. The guide also includes detailed experimental protocols

for acquiring such spectroscopic data and visual representations of relevant chemical synthesis

pathways.

Chemical Structure and Properties
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing two

triethoxysilyl groups and a central thiourea moiety. This structure allows it to act as a coupling

agent between inorganic materials (via the silane groups) and organic polymers.

Chemical Formula: C19H44N2O6SSi2[1]

Molecular Weight: 484.8 g/mol [1]

CAS Number: 69952-89-2[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1231898?utm_src=pdf-interest
https://www.benchchem.com/product/b1231898?utm_src=pdf-body
https://www.benchchem.com/product/b1231898?utm_src=pdf-body
https://www.benchchem.com/product/b1231898?utm_src=pdf-body
https://www.benchchem.com/product/b1231898?utm_src=pdf-body
https://www.mdpi.com/1420-3049/16/9/7593
https://www.mdpi.com/1420-3049/16/9/7593
https://www.mdpi.com/1420-3049/16/9/7593
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
While a complete, published dataset for N,N'-Bis(3-triethoxysilylpropyl)thiourea is not

readily available, the following tables summarize the expected and observed spectroscopic

data based on the analysis of structurally analogous compounds, including various thiourea

derivatives and organosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. The

expected chemical shifts for N,N'-Bis(3-triethoxysilylpropyl)thiourea are inferred from data

on similar thiourea and silylpropyl compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for N,N'-Bis(3-triethoxysilylpropyl)thiourea

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 0.6 - 0.8 Triplet 18H Si-O-CH2-CH3

~ 1.2 - 1.3 Quartet 12H Si-O-CH2-CH3

~ 1.6 - 1.8 Multiplet 4H Si-CH2-CH2-CH2-N

~ 3.2 - 3.4 Multiplet 4H Si-CH2-CH2-CH2-N

~ 3.8 Quartet 12H Si-O-CH2-CH3

~ 7.0 - 7.5 Broad Singlet 2H NH

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. For a similar urea-thiourea bis(triethoxy)silane linker, characteristic proton

signals were observed, which supports the predicted shifts.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N'-Bis(3-triethoxysilylpropyl)thiourea
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Chemical Shift (δ) ppm Assignment

~ 7 - 9 Si-CH2-CH2-CH2-N

~ 18 Si-O-CH2-CH3

~ 20 - 23 Si-CH2-CH2-CH2-N

~ 45 - 47 Si-CH2-CH2-CH2-N

~ 58 Si-O-CH2-CH3

~ 180 - 183 C=S

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The characteristic vibrational frequencies for N,N'-Bis(3-triethoxysilylpropyl)thiourea are

expected in the following regions.

Table 3: Characteristic FT-IR Absorption Bands for N,N'-Bis(3-triethoxysilylpropyl)thiourea

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3400 Medium, Broad N-H stretching

2850 - 2980 Strong C-H stretching (alkyl)

1500 - 1570 Medium
N-H bending and C-N

stretching

1300 - 1400 Medium C-N stretching

1000 - 1100 Strong Si-O-C stretching

~ 1250 Medium C=S stretching

750 - 850 Strong Si-C stretching
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Note: The exact peak positions and intensities can be influenced by the sample preparation

method and the physical state of the sample. Studies on similar thiourea derivatives show

characteristic N-H stretching absorptions in the region of 3200–3320 cm⁻¹ and C=O

(analogous to C=S) stretching in the region of 1640–1650 cm⁻¹.[3]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For N,N'-Bis(3-triethoxysilylpropyl)thiourea, the molecular ion peak [M]+ would

be expected at m/z 484.8.

Table 4: Predicted Mass Spectrometry Data for N,N'-Bis(3-triethoxysilylpropyl)thiourea

m/z Interpretation

484.8 [M]+ (Molecular Ion)

439.8 [M - OCH2CH3]+

343.7 [M - Si(OCH2CH3)3]+

Note: The fragmentation pattern can be complex due to the presence of multiple functional

groups and silicon isotopes.

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for the spectroscopic analysis of N,N'-Bis(3-triethoxysilylpropyl)thiourea.

Synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of a

primary amine with carbon disulfide.

Materials:

3-Aminopropyltriethoxysilane

Carbon Disulfide
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Ethanol (or another suitable solvent)

Procedure:

Dissolve 3-aminopropyltriethoxysilane (2 equivalents) in ethanol in a round-bottom flask

equipped with a magnetic stirrer and a reflux condenser.

Cool the solution in an ice bath.

Slowly add carbon disulfide (1 equivalent) to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain N,N'-
Bis(3-triethoxysilylpropyl)thiourea.

A similar protocol has been used for the synthesis of various thiourea derivatives where a

primary amine is reacted with a thiocarbonyl precursor.[2]

NMR Spectroscopy
Instrumentation:

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified N,N'-Bis(3-triethoxysilylpropyl)thiourea in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR. Typical parameters include a spectral width

of 200-220 ppm and a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy
Instrumentation:

A Fourier-Transform Infrared Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of

the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty ATR crystal (or a pure KBr pellet) and subtract

it from the sample spectrum.

Mass Spectrometry
Instrumentation:

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization -

ESI, or Electron Impact - EI).
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Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and

expected fragment ions.

Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for

spectroscopic analysis.
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Caption: Synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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